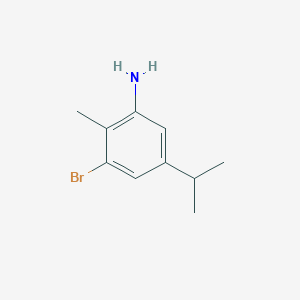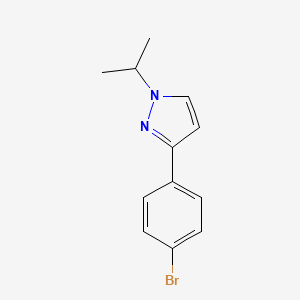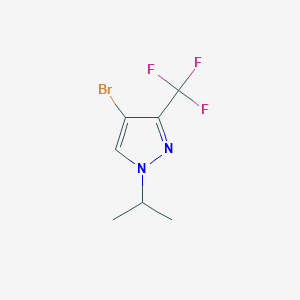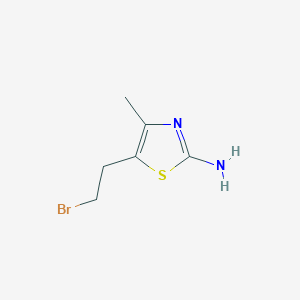![molecular formula C10H11BrN4O2 B1528244 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one CAS No. 1803609-58-6](/img/structure/B1528244.png)
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Overview
Description
The compound “5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one” is a complex organic molecule that contains several functional groups. It includes a bromine atom, an ethyl group, a 1,2,4-oxadiazole ring, and a 1,4-dihydropyrimidin-4-one ring .
Molecular Structure Analysis
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and characterization of derivatives have shown significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various strains. For instance, certain derivatives exhibited moderate antibacterial potencies against Gram-positive strains and displayed selectively antiproliferative activity against human cancer cell lines, indicating their potential as novel antibacterial or anticancer agents (Xiaoyu Liu et al., 2018).
Anticancer and Anti-tubercular Activities
- Novel derivatives have been prepared and tested for their anticancer and anti-tubercular potential, showcasing the versatile applicability of these compounds in medical research. Some compounds have been identified with promising antibacterial, antifungal, and antioxidant activities, which underline their therapeutic potential in treating various diseases (S. George et al., 2008).
Physicochemical Properties
- Research on the corrosion inhibition properties of derivatives for mild steel in sulfuric acid has contributed to understanding the physicochemical properties of these compounds. This is crucial for applications in industrial processes and materials science, demonstrating their potential beyond biomedical applications (P. Ammal et al., 2018).
Molecular Docking Studies
- Molecular docking studies have been conducted to explore the interaction of these compounds with biological targets, such as DNA GyrB. These studies help in the rational design of new drugs by revealing binding affinities and mechanisms of action. Compounds showing high binding energy and low inhibition constant values against DNA GyrB protein suggest their efficacy as inhibitors and their potential role in drug development (P. Sanjeeva et al., 2021).
Mechanism of Action
Target of Action
The compound 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is likely to target a range of infectious agents. Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
It can be inferred from the properties of similar compounds that it may interact with its targets through hydrogen bonding . Nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors , which could facilitate interactions with target proteins or enzymes.
Biochemical Pathways
Given the anti-infective activities of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of infectious agents.
Result of Action
Based on the anti-infective activities of similar compounds , it can be inferred that this compound may inhibit the growth or replication of infectious agents, leading to their eventual elimination.
properties
IUPAC Name |
5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGTUSGZNILVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C=C(C(=O)N=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




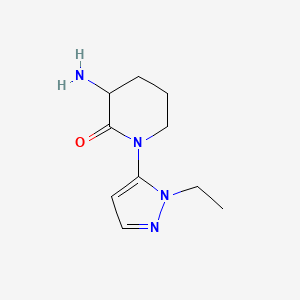
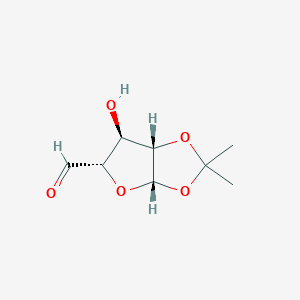
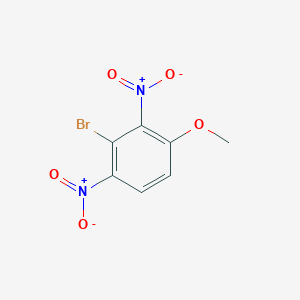
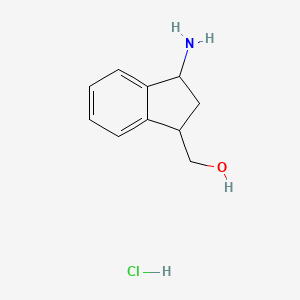
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)
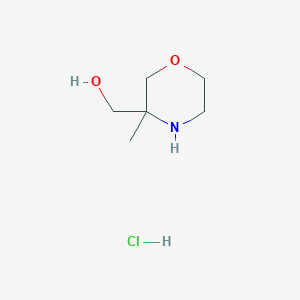

![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)
